Isobutyl 3-chlorobutyrate

Description

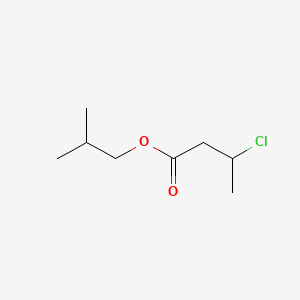

Isobutyl 3-chlorobutyrate (CAS 62108-76-3) is an ester derivative of 3-chlorobutyric acid with the molecular formula C₈H₁₅ClO₂ and a molecular weight of 178.08 g/mol. Its structure comprises an isobutyl group (2-methylpropyl) esterified to the 3-chlorobutanoate chain. The compound’s SMILES notation, CC(C)COC(=O)CC(C)Cl, highlights the branched isobutyl moiety and the chlorine substituent on the third carbon of the butyrate backbone .

This chlorinated ester is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or specialty polymers. Its reactivity is influenced by the electron-withdrawing chlorine atom, which enhances electrophilicity at the carbonyl carbon, and the steric bulk of the isobutyl group, which may modulate reaction kinetics .

Properties

CAS No. |

62108-76-3 |

|---|---|

Molecular Formula |

C8H15ClO2 |

Molecular Weight |

178.65 g/mol |

IUPAC Name |

2-methylpropyl 3-chlorobutanoate |

InChI |

InChI=1S/C8H15ClO2/c1-6(2)5-11-8(10)4-7(3)9/h6-7H,4-5H2,1-3H3 |

InChI Key |

HRVVBUFBYXPDEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)CC(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl 3-chlorobutyrate can be synthesized through the esterification of isobutyl alcohol with 3-chlorobutyric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of corrosion-resistant equipment is essential due to the acidic nature of the reaction medium.

Chemical Reactions Analysis

Types of Reactions: Isobutyl 3-chlorobutyrate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isobutyl alcohol and 3-chlorobutyric acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed:

Hydrolysis: Isobutyl alcohol and 3-chlorobutyric acid.

Reduction: Isobutyl 3-hydroxybutyrate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Isobutyl 3-chlorobutyrate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, esters like this compound are used to study enzyme-catalyzed hydrolysis reactions. They can act as substrates for esterases and lipases, providing insights into enzyme specificity and activity.

Medicine: While specific medical applications of this compound are limited, esters in general are explored for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.

Industry: In the fragrance and flavor industry, this compound is valued for its pleasant odor. It is used in the formulation of perfumes, colognes, and flavoring agents.

Mechanism of Action

The mechanism of action of isobutyl 3-chlorobutyrate in biological systems involves its hydrolysis by esterases and lipases. These enzymes cleave the ester bond, releasing isobutyl alcohol and 3-chlorobutyric acid. The molecular targets and pathways involved in this process are primarily the active sites of the enzymes that catalyze the hydrolysis reaction.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and molecular differences between isobutyl 3-chlorobutyrate and analogous esters:

Key Observations :

- Chlorine Position: The 3-chloro substitution in this compound distinguishes it from compounds like ethyl 4-(3-chlorophenyl)-4-oxobutyrate, where chlorine is part of an aromatic ring. polymer chemistry) .

- Functional Groups : Isobutyl chloroformate lacks the ester carbonyl stability, making it significantly more reactive as an acylating agent, whereas the chlorine in this compound primarily modifies electrophilicity .

Physicochemical Properties

- Boiling Point and Solubility: The branched isobutyl group lowers melting/boiling points compared to linear esters (e.g., propyl 3-chlorobutanoate) due to reduced van der Waals interactions. However, the chlorine atom increases density and polarity, marginally improving solubility in polar aprotic solvents .

- Hydrolytic Stability: The 3-chloro group may slow hydrolysis relative to non-chlorinated esters (e.g., isobutyl isobutyrate) but accelerate it compared to aromatic chlorinated derivatives (e.g., ethyl 4-(3-chlorophenyl)-4-oxobutyrate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.